N1-(2-chlorophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide
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Description
N1-(2-chlorophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H13ClN2O4S and its molecular weight is 388.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Mamedov et al. (2016) explored a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, potentially relevant for the synthesis of compounds like N1-(2-chlorophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide. This method is operationally simple and high yielding, offering a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Heterocyclic Compound Synthesis
- Wenkert et al. (1984) demonstrated the synthesis of conjugated dienes from aromatic, five-membered heterocycles like furan and thiophene. This synthesis is relevant for the production of compounds involving these heterocycles, which could include this compound (Wenkert et al., 1984).
Biological Evaluation and Docking Studies
- Ravula et al. (2016) conducted microwave-assisted synthesis and biological evaluation of novel pyrazoline derivatives, which included compounds related to furan and thiophene. These compounds were evaluated for their anti-inflammatory and antibacterial activity, indicating potential biological applications of related structures (Ravula et al., 2016).
Catalytic Activity Enhancement
- Bhunia et al. (2017) investigated the use of N,N'-Bisoxalamides, including furan-2-ylmethyl derivatives, to enhance catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This suggests potential catalytic applications for similar oxalamide compounds (Bhunia et al., 2017).
Dye-Sensitized Solar Cells Performance
- Kim et al. (2011) explored the use of phenothiazine derivatives with furan as a conjugated linker in dye-sensitized solar cells. This study shows the potential of furan-containing compounds in improving solar energy-to-electricity conversion efficiency, which could be relevant for compounds like this compound (Kim et al., 2011).
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4S/c19-12-4-1-2-5-13(12)21-18(24)17(23)20-10-11-7-8-15(26-11)16(22)14-6-3-9-25-14/h1-9H,10H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKIKQSHKKWUQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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